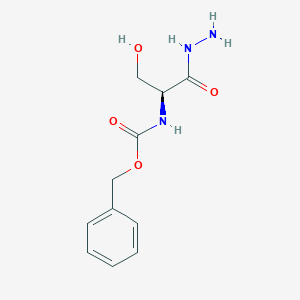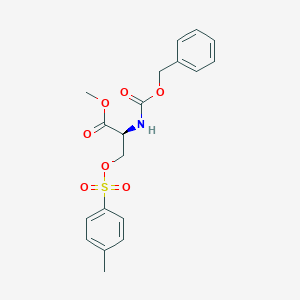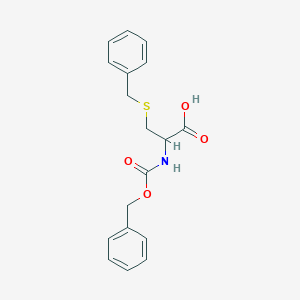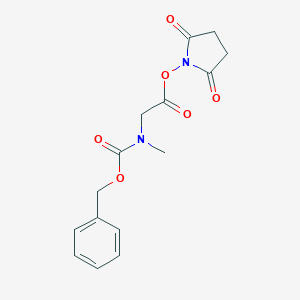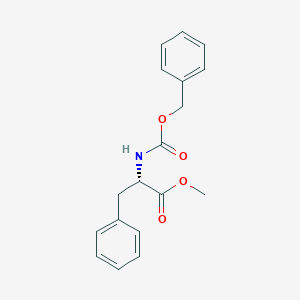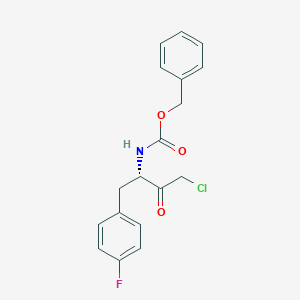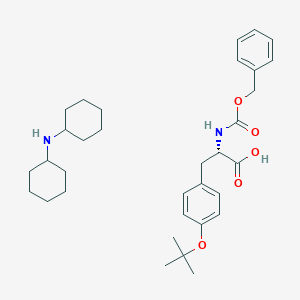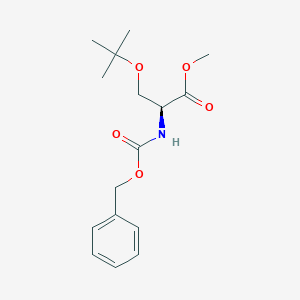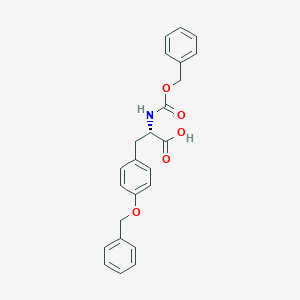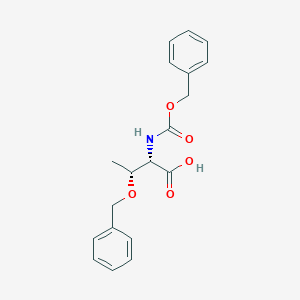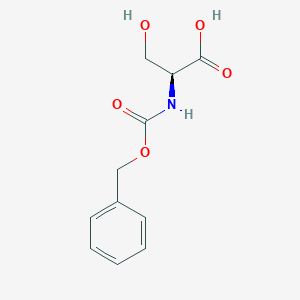
N-Benciloxcarbonil-L-serina
Descripción general
Descripción
Z-Ser-OH is a derivative of the amino acid serine, where the amino group is protected by a benzyloxycarbonyl (Cbz) group. This compound is commonly used in peptide synthesis as a protecting group for the amino function, preventing unwanted side reactions during the synthesis process . The molecular formula of benzyloxycarbonylserine is C11H13NO5, and it has a molecular weight of 239.2246 g/mol .
Aplicaciones Científicas De Investigación
Z-Ser-OH is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis, facilitating the creation of complex peptides and proteins.
Biology: Used in the study of enzyme mechanisms and protein interactions.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals and biologically active peptides.
Industry: Employed in the production of peptide-based drugs and biochemical reagents
Mecanismo De Acción
Target of Action
Z-Ser-OH, also known as N-Cbz-L-serine, N-Carbobenzyloxy-L-serine, or Benzyloxycarbonylserine, is a derivative of the amino acid serine . It is widely used in life science research . .
Mode of Action
As a serine derivative, it may influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . .
Biochemical Pathways
Z-Ser-OH is a building block in peptide synthesis and a starting material for the synthesis of various α-amino acids via the β-lactone . It may be involved in various biochemical pathways related to these processes.
Pharmacokinetics
In general, the pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy
Result of Action
As a serine derivative, it may have a wide range of effects on cellular processes, including influencing hormone secretion, energy supply during exercise, mental performance under stress, and prevention of exercise-induced muscle damage . More research is needed to elucidate these effects.
Análisis Bioquímico
Biochemical Properties
Z-Ser-OH plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide bond formation. One of the primary enzymes that Z-Ser-OH interacts with is the peptide synthetase, which catalyzes the formation of peptide bonds between amino acids. The benzyloxycarbonyl group in Z-Ser-OH protects the amino group, allowing selective reactions at the carboxyl group. This selective reactivity is crucial for the stepwise synthesis of peptides, ensuring the correct sequence of amino acids .
Cellular Effects
Z-Ser-OH influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, Z-Ser-OH has been shown to affect the synthesis of proteins by providing a protected serine residue that can be incorporated into growing peptide chains. This incorporation can influence the structure and function of the resulting proteins, potentially altering cell signaling pathways and gene expression. Additionally, Z-Ser-OH may impact cellular metabolism by serving as a precursor for other bioactive molecules .
Molecular Mechanism
At the molecular level, Z-Ser-OH exerts its effects through specific binding interactions with biomolecules. The benzyloxycarbonyl group in Z-Ser-OH allows it to bind selectively to enzymes involved in peptide synthesis, such as peptide synthetases. This binding can either inhibit or activate these enzymes, depending on the context of the reaction. For example, Z-Ser-OH can inhibit the activity of certain proteases by blocking their active sites, preventing the degradation of peptides. Conversely, it can activate peptide synthetases by providing a protected serine residue that can be incorporated into peptides .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Z-Ser-OH can change over time due to its stability and degradation. Z-Ser-OH is relatively stable under standard storage conditions, but it can degrade over time when exposed to light, heat, or moisture. This degradation can lead to a decrease in its effectiveness in peptide synthesis. Long-term studies have shown that Z-Ser-OH can have lasting effects on cellular function, particularly in in vitro studies where it is used to synthesize peptides that are then introduced into cells. These peptides can influence cellular processes for extended periods, depending on their stability and the specific cellular context .
Dosage Effects in Animal Models
The effects of Z-Ser-OH can vary with different dosages in animal models. At low doses, Z-Ser-OH is generally well-tolerated and can effectively participate in peptide synthesis without causing significant adverse effects. At high doses, Z-Ser-OH can exhibit toxic effects, including disruptions in cellular metabolism and protein synthesis. These toxic effects are likely due to the accumulation of Z-Ser-OH or its degradation products, which can interfere with normal cellular functions. Studies in animal models have shown that there is a threshold dose above which the adverse effects of Z-Ser-OH become more pronounced .
Metabolic Pathways
Z-Ser-OH is involved in several metabolic pathways, primarily related to amino acid and peptide metabolism. It interacts with enzymes such as peptide synthetases and proteases, which facilitate its incorporation into peptides and subsequent degradation. The metabolic flux of Z-Ser-OH can influence the levels of various metabolites, including other amino acids and peptides. Additionally, Z-Ser-OH can be metabolized into other bioactive molecules, which can further participate in cellular processes .
Transport and Distribution
Within cells and tissues, Z-Ser-OH is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake of Z-Ser-OH into cells, where it can be incorporated into peptides. The distribution of Z-Ser-OH within tissues can vary depending on the expression levels of these transporters and the specific cellular context. Once inside the cell, Z-Ser-OH can accumulate in certain compartments, such as the cytoplasm or the endoplasmic reticulum, where peptide synthesis occurs .
Subcellular Localization
The subcellular localization of Z-Ser-OH is primarily determined by its role in peptide synthesis. It is often found in the cytoplasm and the endoplasmic reticulum, where it can be incorporated into growing peptide chains. The presence of targeting signals or post-translational modifications can direct Z-Ser-OH to specific compartments or organelles within the cell. For example, Z-Ser-OH may be directed to the mitochondria if it is part of a peptide that contains a mitochondrial targeting signal .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Z-Ser-OH can be synthesized through the reaction of serine with benzyl chloroformate in the presence of a base such as sodium hydroxide or triethylamine. The reaction typically occurs in an organic solvent like dichloromethane or acetonitrile . The general reaction is as follows: [ \text{Serine} + \text{Benzyl chloroformate} \rightarrow \text{Z-Ser-OH} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the synthesis of benzyloxycarbonylserine may involve continuous flow processes to enhance efficiency and yield. The use of automated peptide synthesizers is also common, allowing for precise control over reaction conditions and minimizing human error .
Análisis De Reacciones Químicas
Types of Reactions: Z-Ser-OH undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can remove the benzyloxycarbonyl group, yielding free serine.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Reagents like trifluoroacetic acid for deprotection.
Major Products:
Oxidation: Oxo derivatives of serine.
Reduction: Free serine.
Substitution: Deprotected serine or serine derivatives with new functional groups.
Comparación Con Compuestos Similares
Benzyloxycarbonylalanine: Similar protecting group but derived from alanine.
Benzyloxycarbonylglycine: Derived from glycine, used for similar protective purposes.
Benzyloxycarbonylthreonine: Derived from threonine, also used in peptide synthesis.
Uniqueness: Z-Ser-OH is unique due to its specific application in protecting the amino group of serine, which is essential for the synthesis of serine-containing peptides. Its ability to be easily removed under mild conditions makes it particularly valuable in peptide chemistry .
Propiedades
IUPAC Name |
(2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c13-6-9(10(14)15)12-11(16)17-7-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,12,16)(H,14,15)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIDSOFZAKMQAO-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40150750 | |
| Record name | Benzyloxycarbonylserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1145-80-8 | |
| Record name | N-(Benzyloxycarbonyl)-L-serine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1145-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyloxycarbonylserine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001145808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyloxycarbonylserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(benzyloxycarbonyl)-L-serine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.224 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYLOXYCARBONYLSERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48KP4476DJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of N-Cbz-L-serine?
A1: N-Cbz-L-serine serves as a crucial starting material in synthesizing peptides and other complex molecules. Its benzyloxycarbonyl (Cbz) group protects the amine functionality, while the carboxylic acid group remains available for further reactions, making it ideal for peptide chain elongation [, ].
Q2: How is N-Cbz-L-serine synthesized?
A2: N-Cbz-L-serine is typically synthesized by reacting L-serine with benzyloxycarbonyl chloride (CbzCl). The reaction conditions, such as temperature, pH, molar ratio of reactants, and the use of phase-transfer catalysts, significantly influence the yield [].
Q3: Can you provide an example of a specific synthesis utilizing N-Cbz-L-serine as a starting material?
A3: N-Cbz-L-serine acts as the starting point for synthesizing N-Cbz-L-serine benzyl ester. This process involves reacting N-Cbz-L-serine with benzyl bromide, employing triethylamine as a catalyst and acid-binding agent. Subsequent treatment with sodium bisulfite yields a product with high purity, exceeding 98% [].
Q4: How is the structure of N-Cbz-L-serine benzyl ester confirmed?
A4: Researchers utilize various spectroscopic methods to confirm the synthesized molecule's structure. Techniques like Infrared Spectroscopy (IR), proton Nuclear Magnetic Resonance (1H NMR), melting point determination, and optical activity measurements provide valuable structural information [].
Q5: What analytical techniques are employed to assess the purity of N-Cbz-L-serine benzyl ester?
A5: High-Performance Liquid Chromatography (HPLC) serves as the primary method for determining the purity of the synthesized N-Cbz-L-serine benzyl ester [].
Q6: Beyond peptide synthesis, what other applications does N-Cbz-L-serine have?
A6: N-Cbz-L-serine plays a crucial role in synthesizing various biologically active molecules. One notable example is the preparation of (2S,3R)-3-Hydroxyhomoserine lactone (HSL), a key intermediate in synthesizing numerous biologically active compounds [].
Q7: How is N-Cbz-L-serine utilized in synthesizing (2S,3R)-3-Hydroxyhomoserine lactone (HSL)?
A7: Researchers utilize an anti-selective dihydroxylation reaction on a protected vinyl glycine analog with an oxabicyclo[2.2.2]octyl orthoester (OBO) ester group, originating from N-Cbz-L-serine, to achieve high diastereoselectivity in HSL synthesis [].
Q8: Are there any specific challenges associated with using N-Cbz-L-serine in synthesis?
A8: While generally versatile, certain reactions involving N-Cbz-L-serine derivatives, like forming N-carboxyanhydrides (NCAs), require careful consideration of protecting groups and reaction conditions to avoid unwanted side reactions or degradation of sensitive functionalities [].
Q9: Can you provide an example of a specific synthetic challenge encountered when using N-Cbz-L-serine?
A9: When attempting to synthesize NCAs from N-Cbz-L-serine derivatives containing a vinylic bond in the side chain, using thionyl chloride (SOCl2) as a halogenating agent led to unwanted chlorination of the vinyl group. Alternative halogenating agents and optimized reaction conditions were required to circumvent this issue [].
Q10: Can N-Cbz-L-serine be used to synthesize fluorinated amino acids?
A10: Yes, N-Cbz-L-serine can be used as a starting material to synthesize fluorinated amino acids, such as 5,5,5,5’,5’,5’-Hexafluoroleucine, a valuable building block in designing fluorous proteins and peptides [].
Q11: What makes 5,5,5,5’,5’,5’-Hexafluoroleucine a molecule of interest?
A11: 5,5,5,5’,5’,5’-Hexafluoroleucine, being a fluorinated analogue of leucine, finds application in constructing fluorous proteins and peptides. These fluorinated biomolecules offer unique properties and are valuable tools in various research fields [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


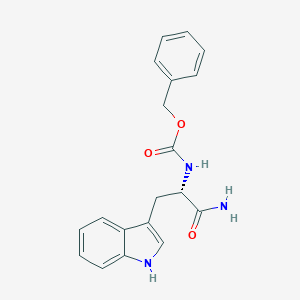
![1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B554266.png)

